"synthesis of tetrakis(4-ethynylphenyl)methane from tetrakis(4-bromophenyl)methane"
"synthesis of tetrakis(4-ethynylphenyl)methane from tetrakis(4-bromophenyl)methane"
An In-depth Technical Guide to the Synthesis of Tetrakis(4-ethynylphenyl)methane from Tetrakis(4-bromophenyl)methane
Abstract
This technical guide provides a comprehensive overview of the synthesis of tetrakis(4-ethynylphenyl)methane, a pivotal building block in materials science, starting from tetrakis(4-bromophenyl)methane. The core of this transformation is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This document delves into the underlying synthetic strategy, the intricacies of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. It is intended for researchers and professionals in chemistry and materials science who require a deep, practical understanding of this synthesis for applications in areas such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and advanced polymer development.[1][2][3]
Introduction: The Significance of a Tetrahedral Core
Tetrakis(4-ethynylphenyl)methane is a highly symmetrical, tetra-functionalized molecule featuring a central tetrahedral carbon atom.[4] This unique three-dimensional geometry, combined with the reactive terminal alkyne groups at the periphery, makes it an invaluable building block (or "linker") for the construction of complex, porous, and highly ordered materials.[1][2] Its rigid structure and defined vectoral orientation of reactive sites are critical for creating materials with precisely engineered porosity and high surface areas, which are essential for applications in gas storage, catalysis, and chemical sensing.[1]
The most common and efficient synthetic route to this important compound starts from the readily available tetrakis(4-bromophenyl)methane.[5][6][7] The transformation hinges on the Sonogashira cross-coupling reaction to replace the four bromine atoms with ethynyl groups.[8]
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful tool in organic synthesis that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[11]
Core Components of the Reaction
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Aryl Halide: Tetrakis(4-bromophenyl)methane serves as the tetra-functional aryl halide. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[12] Aryl bromides offer a good balance of reactivity and stability, making them a common choice for these types of syntheses.
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Alkyne Source: While acetylene gas could be used, it is highly flammable and difficult to handle. A more practical and safer approach involves using a protected alkyne source, such as trimethylsilylacetylene (TMSA) . The bulky trimethylsilyl (TMS) group prevents the hazardous dimerization of the alkyne (Glaser coupling) and is easily removed in a subsequent step under mild basic conditions.[13]
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Catalyst System:
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Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] is used, which is reduced in situ to the active Pd(0) state.[9][12]
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Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used to increase the reaction rate under mild conditions.[9] It activates the alkyne, facilitating the key transmetalation step.[14]
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Base and Solvent: An amine base, such as triethylamine (TEA) or diethylamine, serves a dual purpose. It acts as the solvent for the reaction and neutralizes the hydrogen halide (HBr) that is formed as a byproduct.[9]
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process: the initial coupling reaction followed by the removal of the protecting groups.
Caption: High-level workflow for the synthesis.
The Catalytic Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] While the exact mechanism is complex and can vary with conditions, the generally accepted pathway provides a strong framework for understanding the reaction.[12]
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The Palladium Cycle: This is the primary cross-coupling cycle.
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Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.
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Transmetalation: The copper acetylide (Cu-C≡CR), formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide. This is considered the rate-determining step.[12]
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Reductive Elimination: The Pd(II) complex eliminates the final product (Ar-C≡CR) and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.
-
-
The Copper Cycle: This cycle serves to activate the terminal alkyne.
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π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[14]
-
Deprotonation: The amine base removes the now-acidic proton to form a copper acetylide species.
-
Transmetalation: This copper acetylide is the key intermediate that transfers the alkyne group to the palladium center.
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Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example based on established procedures. Researchers must conduct their own risk assessments and optimizations. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
Part A: Sonogashira Coupling of Tetrakis(4-bromophenyl)methane with TMSA
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Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrakis(4-bromophenyl)methane (1.0 eq).
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Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq per Br) and copper(I) iodide (CuI, 0.10 eq per Br).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent and Base: Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) (e.g., a 2:1 v/v ratio) via cannula to dissolve the solids.
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Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.5 eq per Br) dropwise to the stirring mixture at room temperature.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected product, tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane.
Part B: Deprotection of the TMS Group
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Setup: Dissolve the crude product from Part A in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq per TMS group) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding deionized water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or DCM. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford pure tetrakis(4-ethynylphenyl)methane as a light yellow or orange powder.
Data and Characterization
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | Tetrakis(4-bromophenyl)methane | Commercially available, stable precursor. |
| Alkyne | Trimethylsilylacetylene | Safe acetylene surrogate; prevents homocoupling. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (5 mol% / Br) | Efficient and common precatalyst for Sonogashira reactions.[12] |
| Cu Co-catalyst | CuI (10 mol% / Br) | Accelerates the reaction, allowing for milder conditions.[9] |
| Base/Solvent | TEA/THF | TEA neutralizes HBr byproduct; THF aids solubility. |
| Temperature | 60-70 °C | Provides sufficient thermal energy without significant catalyst decomposition. |
| Deprotection Agent | K₂CO₃ in MeOH/THF | Mild conditions for selective cleavage of the Si-C bond.[13] |
| Typical Yield | 70-90% (over two steps) | Varies with scale and purification efficiency. |
Characterization of Tetrakis(4-ethynylphenyl)methane
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¹H NMR (CDCl₃): Expect a singlet for the terminal alkyne proton (≡C-H) around δ 3.1 ppm. Aromatic protons will appear as two doublets in the δ 7.2-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.
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¹³C NMR (CDCl₃): Key signals include the quaternary central carbon, two signals for the alkyne carbons (C≡C-H), and signals for the aromatic carbons.
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FT-IR (KBr): A sharp, characteristic absorption band around 3300 cm⁻¹ for the terminal alkyne C-H stretch and another band around 2100 cm⁻¹ for the C≡C stretch.
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Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₃₃H₂₀ (M.W. = 416.52 g/mol ).
Conclusion
The synthesis of tetrakis(4-ethynylphenyl)methane from tetrakis(4-bromophenyl)methane via a Sonogashira cross-coupling reaction is a reliable and high-yielding process. The strategic use of a protected alkyne like trimethylsilylacetylene simplifies handling and minimizes side reactions. A thorough understanding of the reaction mechanism, careful control of the reaction conditions under an inert atmosphere, and rigorous purification are paramount to obtaining a high-purity product. The resulting tetrahedral building block is a cornerstone for the bottom-up synthesis of advanced functional materials with tailored properties for a wide range of scientific and technological applications.
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- Tetrakis(4-ethynylphenyl)
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- Crystal structure of tetrakis(4-ethynylphenyl)
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